1-(3-Methoxyoxan-4-yl)piperazine dihydrochloride
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Overview
Description
Scientific Research Applications
Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors
A study by Romero et al. (1994) involved the synthesis and evaluation of analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride for their inhibition of HIV-1 reverse transcriptase. The research led to the development of more potent compounds, contributing to HIV treatment research (Romero et al., 1994).
Genotoxicity Studies
Kalgutkar et al. (2007) explored the genotoxicity of a novel 5-HT2C receptor agonist for obesity treatment, revealing insights into the metabolism and potential DNA-binding activity of similar piperazine derivatives (Kalgutkar et al., 2007).
Positron Emission Tomography Radiotracers
Abate et al. (2011) designed novel analogues of σ receptor ligand PB28 with added polar functionality and reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers. This research has implications for oncology diagnostics (Abate et al., 2011).
Antidepressant and Antianxiety Activities
Kumar et al. (2017) synthesized a series of piperazine derivatives and investigated their antidepressant and antianxiety activities, demonstrating the potential therapeutic applications of such compounds (Kumar et al., 2017).
Mechanism of Action
Target of Action
Piperazine derivatives are known to interact with a variety of biological targets, including gaba receptors .
Mode of Action
Piperazine derivatives, in general, are known to bind directly and selectively to their targets, causing various physiological changes .
Biochemical Pathways
Piperazine derivatives are known to influence several biochemical pathways, depending on their specific targets .
Result of Action
The effects of piperazine derivatives can range from inducing apoptosis in cells to exhibiting antimicrobial activity , depending on their specific targets and mode of action.
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the piperazine derivative and the biomolecules it interacts with .
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 1-(3-Methoxyoxan-4-yl)piperazine dihydrochloride at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Properties
IUPAC Name |
1-(3-methoxyoxan-4-yl)piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-13-10-8-14-7-2-9(10)12-5-3-11-4-6-12;;/h9-11H,2-8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVCIYJKWFJYLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCC1N2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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